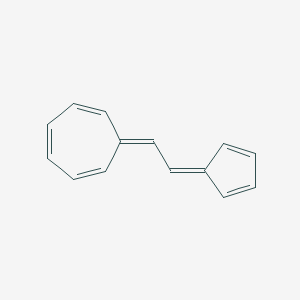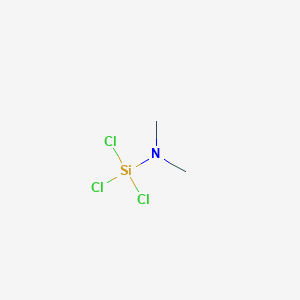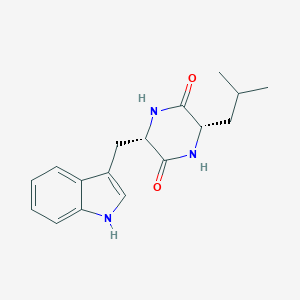
Cyclo(L-leucyl-L-tryptophyl)
Overview
Description
Synthesis Analysis
The synthesis of cyclic dipeptides like Cyclo(L-leucyl-L-tryptophyl) often involves solid-phase peptide synthesis or recombinant methods, providing a controlled approach to peptide bond formation and cyclization. The solid-phase peptide synthesis method is preferred for its efficiency in producing pharmaceutically modified cyclotides, which can serve as templates for drug design due to their stability and biological activity (Craik et al., 2012).
Molecular Structure Analysis
Cyclic dipeptides possess a unique molecular structure characterized by a ring formed by the peptide bond between the amino acids. This structure contributes to their stability and ability to interact with biological molecules. The molecular structure of cyclo(L-leucyl-L-tryptophyl) would be expected to include the characteristic diketopiperazine ring, contributing to its stability and potential biological activities.
Chemical Reactions and Properties
Cyclic dipeptides engage in various chemical reactions, including host-guest interactions due to their cyclic structure. These compounds can form inclusion complexes with other molecules, modifying their properties. Such interactions are central to the use of cyclic peptides in drug delivery and material science applications. The ability to form inclusion complexes with various molecules highlights their versatility and potential as therapeutic agents (Martin et al., 2004).
Scientific Research Applications
Plant Growth Regulation : Cyclo(L-tryptophyl-L-phenylalanyl), a structurally related compound, was shown to influence the growth of various plants, including pine and tea pollen, lettuce, cress, and rice seeds, suggesting potential applications in agriculture (Kimura et al., 1996).
Antibacterial Activity : Diketopiperazines like Cyclo(L-prolinyl-L-leucine) and Cyclo(L-prolinyl-L-isoleucine) have been explored for their antibacterial properties, indicating the potential use of similar cyclic dipeptides in medical applications (Jhaumeer-Laulloo et al., 2004).
Biochemical Interactions : Studies have shown that the receptor for bitter diketopiperazines like Cyclo(L‐leucyl‐L‐tryptophyl) does not recognize chirality and does not require a strict conformation of the substrate. This finding is significant in understanding taste perception and potentially in developing flavor modifiers (Shiba et al., 1981).
Inhibitor of Nitric Oxide Production : Cyclo(dehydrohistidyl-L-tryptophyl), a related cyclic dipeptide, was found to inhibit nitric oxide production, suggesting potential therapeutic applications in conditions where nitric oxide is implicated (Noh et al., 2007).
Antifungal and Antihelmintic Potential : Cyclo(isoleucyl-prolyl-leucyl-alanyl) has shown potential against pathogenic dermatophytes and earthworms, indicating its use in combating fungal and helminthic infections (Dahiya & Gautam, 2010).
Biofilm Inhibition : Cyclo(L-leucyl-L-prolyl) from marine Bacillus amyloliquefaciens demonstrated significant inhibitory effects on biofilm formation and virulence in Listeria monocytogenes and Staphylococcus aureus, pointing towards its use in controlling bacterial infections (Gowrishankar et al., 2016; Gowrishankar et al., 2015).
Inhibition of Aflatoxin Production : A study on Achromobacter xylosoxidans revealed that cyclo(L-leucyl-L-prolyl) produced by this bacterium significantly inhibited aflatoxin production by Aspergillus parasiticus, suggesting its role in food safety and agriculture (Yan et al., 2004).
Mechanism of Action
Target of Action
Cyclo(L-leucyl-L-tryptophyl) is a diketopiperazine metabolite originally isolated from Penicillium . It is active against various bacteria and fungi
Mode of Action
The compound inhibits the production rate of hydroxy radicals, as evidenced by an electron spin resonance (ESR) spectroscopy-based assay . This suggests that the compound may interact with its targets by reducing oxidative stress.
Biochemical Pathways
It is known that the compound has a significant impact on the biofilm and virulence production of certain bacteria . This suggests that it may interfere with the synthesis of extracellular polymeric substances (EPS), thereby preventing biofilm formation and the associated virulence cascade .
Pharmacokinetics
The compound’s solubility in methanol suggests that it may have good bioavailability.
Result of Action
Cyclo(L-leucyl-L-tryptophyl) exhibits significant antibacterial and antifungal activities . It inhibits the production of hydroxy radicals , and it also exhibits a phenomenal dose-dependent antibiofilm activity against certain bacterial strains . In addition, it greatly modifies the surface hydrophobicity and significantly reduces the slime synthesis of certain bacteria .
Action Environment
The action of Cyclo(L-leucyl-L-tryptophyl) can be influenced by environmental factors. For instance, the compound was found to be produced mainly in the exponential growth phase of a certain fungal strain . This suggests that the compound’s production and, potentially, its action may be influenced by the growth phase of the producing organism. Furthermore, the compound’s solubility in methanol suggests that its action may be influenced by the solvent environment.
properties
IUPAC Name |
(3S,6S)-3-(1H-indol-3-ylmethyl)-6-(2-methylpropyl)piperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-10(2)7-14-16(21)20-15(17(22)19-14)8-11-9-18-13-6-4-3-5-12(11)13/h3-6,9-10,14-15,18H,7-8H2,1-2H3,(H,19,22)(H,20,21)/t14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUNCDPEEKFTCX-GJZGRUSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)N1)CC2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164768 | |
| Record name | Cyclo(L-leucyl-L-tryptophyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclo(L-leucyl-L-tryptophyl) | |
CAS RN |
15136-34-2 | |
| Record name | Cyclo(L-leucyl-L-tryptophyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015136342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclo(L-leucyl-L-tryptophyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Cyclo(L-leucyl-L-tryptophyl) interact with its target (the bitter taste receptor) and what are the downstream effects?
A1: The research suggests that Cyclo(L-leucyl-L-tryptophyl) interacts with a receptor that doesn't seem to be strictly defined by a specific conformation or chirality of the molecule []. Instead, the research highlights the importance of hydrophobicity in the binding process []. While the exact receptor remains unidentified, experiments point towards a lecithin-like lipid as a potential binding site within the cell membrane []. This binding likely triggers signaling cascades within taste receptor cells, ultimately leading to the perception of bitterness.
Q2: What is known about the structure-activity relationship (SAR) of Cyclo(L-leucyl-L-tryptophyl) and its bitterness?
A2: The study indicates that the bitterness of Cyclo(L-leucyl-L-tryptophyl) and similar diketopiperazines is strongly correlated with their hydrophobicity []. This implies that modifications to the molecule's structure, particularly those impacting its hydrophobicity, could significantly influence its perceived bitterness. For instance, substituting the leucine or tryptophan residues with more hydrophobic amino acids might enhance the bitterness, while introducing hydrophilic groups could potentially diminish it.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



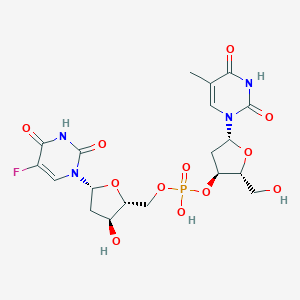
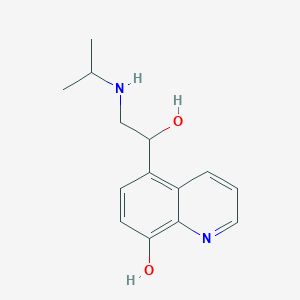
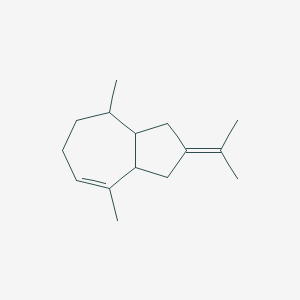




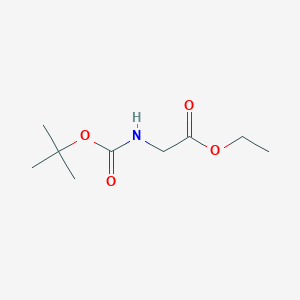
![1-Bromo-5,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B85119.png)

